molecular formula C19H16ClNO3 B11448363 9-(4-chlorophenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorophenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11448363
M. Wt: 341.8 g/mol
InChI Key: QWWJQRLSPWFNGN-UHFFFAOYSA-N
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Description

9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by the presence of a chromeno-oxazine core structure, which is known for its diverse biological activities

Preparation Methods

The synthesis of 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a microwave-assisted three-component one-pot Mannich reaction. This method involves the reaction of a coumarin derivative, an amine, and formaldehyde under microwave irradiation. The reaction conditions typically include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The use of microwave irradiation significantly reduces the reaction time and increases the yield of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include oxazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the oxazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves the inhibition of key enzymes and signaling pathways. For instance, the compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in the inflammatory response. By suppressing these pathways, the compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

Similar compounds to 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other oxazine derivatives and coumarin-based compounds. Some of these compounds include:

The uniqueness of 9-(4-CHLOROPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific structural features and the combination of biological activities it possesses, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16ClNO3/c1-2-12-9-18(22)24-19-15(12)7-8-17-16(19)10-21(11-23-17)14-5-3-13(20)4-6-14/h3-9H,2,10-11H2,1H3

InChI Key

QWWJQRLSPWFNGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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